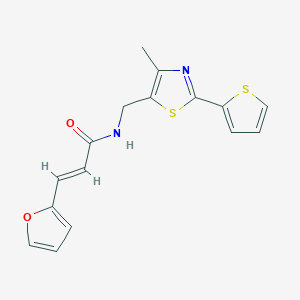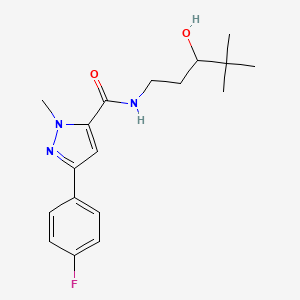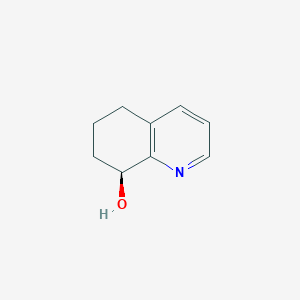![molecular formula C8H15NO B2990999 [3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol CAS No. 2375269-95-5](/img/structure/B2990999.png)
[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol” is a chemical compound with the CAS Number: 2375269-95-5 . It has a molecular weight of 141.21 .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexanes, which includes “this compound”, involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation . Good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H15NO/c9-4-8(5-10)2-6-1-7(6)3-8/h6-7,10H,1-5,9H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction was highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 141.21 . The compound is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
- [3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol and related bicyclo[3.1.0]hexane derivatives are integral in studies on ring-opening reactions under both acidic and basic conditions. These compounds undergo methanolysis, yielding products like 4-methoxycyclohexane and 3-methoxymethylcyclopentanone, showcasing their utility in organic synthesis and functional group transformations (Lim, Mcgee, & Sieburth, 2002).
Pharmaceutical Applications
- The compound's core structure has been employed in the synthesis of enantiomerically pure derivatives for antiviral agents and P2Y receptor ligands. This illustrates its potential as a building block in drug development, highlighting the importance of the bicyclo[3.1.0]hexane system in creating biologically active molecules (Melman, Zhong, Marquez, & Jacobson, 2008).
Material Science and Nanotechnology
- Hetero-bicyclic compounds, including this compound derivatives, have been used as stabilizing agents in the synthesis of nanoparticles. This application demonstrates their role in nanomaterial preparation, offering insights into how these organic frameworks contribute to the development of advanced materials (Pushpanathan & Kumar, 2014).
Advanced Chemical Reactions and Catalysis
- The bicyclo[3.1.0]hexane framework facilitates innovative approaches to chemical synthesis, such as the direct N-monomethylation of aromatic primary amines. This process, using methanol as a methylating agent, underscores the versatility of these compounds in catalytic and synthetic applications, contributing to more efficient and environmentally friendly chemical processes (Li, Xie, Shan, Sun, & Chen, 2012).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
The synthesis of bicyclo[3.1.0]hexanes, including “[3-(Aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol”, is a promising area of research, with potential applications in medicinal chemistry . The development of efficient methods for the synthesis of both reaction partners grants fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters . This opens up new possibilities for the exploration of novel sp3-rich chemical space .
Propiedades
IUPAC Name |
[3-(aminomethyl)-3-bicyclo[3.1.0]hexanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-4-8(5-10)2-6-1-7(6)3-8/h6-7,10H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIDCRITTPQUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)(CN)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2990916.png)
![(2E)-3-(thiophen-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2990918.png)

![2-[(5-Amino-4-methylpyridin-2-yl)oxy]benzonitrile](/img/structure/B2990921.png)
![3-Bromo-2,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2990922.png)
![N-[1-(4-Chlorophenyl)-2-methylpropyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2990923.png)
![2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2990924.png)


![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2990929.png)

![Ethyl 8-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate;dihydrochloride](/img/structure/B2990937.png)


